2-Benzyl-1,3,4,5,6,7,8,8a-octahydrocyclohepta[c]pyrrole-3a-carbonitrile
Description
2-Benzyl-1,3,4,5,6,7,8,8a-octahydrocyclohepta[c]pyrrole-3a-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a cycloheptane ring fused with a pyrrole ring, which is further substituted with a benzyl group and a nitrile group
Properties
IUPAC Name |
2-benzyl-1,3,4,5,6,7,8,8a-octahydrocyclohepta[c]pyrrole-3a-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2/c18-13-17-10-6-2-5-9-16(17)12-19(14-17)11-15-7-3-1-4-8-15/h1,3-4,7-8,16H,2,5-6,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQIBUNLGXEAOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CN(CC2(CC1)C#N)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1,3,4,5,6,7,8,8a-octahydrocyclohepta[c]pyrrole-3a-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzoin with antipyrine amine and malononitrile in a non-polar solvent can yield the desired pyrrole derivative . The reaction conditions often include the use of catalysts such as iron (III) chloride and solvents like methanol or water, depending on the specific synthetic route .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The choice of reagents and conditions is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Cyclization and Rearrangement Reactions
The bicyclic framework is typically formed via aza-Cope-Mannich rearrangements or [3 + 2]-cycloadditions . For example:
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Aza-Cope-Mannich rearrangement :
Intermediate amines undergo thermal or acid-catalyzed cyclization to generate the fused cyclohepta[c]pyrrole system. Polar solvents (e.g., DMF, THF) at 60–100°C optimize yield and selectivity . -
[3 + 2]-Cycloaddition :
Reactions between nonstabilized azomethyne ylides and electron-deficient alkenes or alkynes (e.g., trifluoromethyl acetylene) form the pyrrolidine core. ZnCl₂ or Au/Ag catalysts enhance regioselectivity .
Key Conditions:
| Reaction Type | Catalysts/Solvents | Temperature | Yield Range |
|---|---|---|---|
| Aza-Cope-Mannich | TFA, HCl | 60–100°C | 60–85% |
| [3 + 2]-Cycloaddition | ZnCl₂, (Ph₃P)AuCl/AgOTf | RT–110°C | 70–95% |
Nitrile Hydrolysis
The nitrile group at position 3a undergoes hydrolysis to form carboxylic acids or amides:
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Acidic hydrolysis (HCl/H₂O, reflux) yields the corresponding carboxylic acid .
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Basic hydrolysis (NaOH, H₂O₂) produces primary amides, though steric hindrance from the bicyclic system may reduce efficiency .
Benzyl Group Manipulation
The benzyl substituent participates in:
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Hydrogenolysis : Catalytic hydrogenation (H₂, Pd/C) removes the benzyl group, yielding a secondary amine .
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Electrophilic aromatic substitution : Limited reactivity due to steric shielding by the fused ring system.
Ring-Opening and Functionalization
The strained bicyclic system allows selective ring-opening under controlled conditions:
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Acid-mediated cleavage : Trifluoroacetic acid (TFA) opens the pyrrolidine ring, forming linear amino ketones .
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Nucleophilic attack : Grignard reagents (e.g., MeMgBr) target the ketone (if present), generating tertiary alcohols.
Stereochemical Considerations
The compound’s stereochemistry heavily influences reactivity:
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Catalytic hydrogenation (e.g., H₂/Pd) selectively reduces exocyclic double bonds, favoring cis-diastereomers .
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Kinetic vs. thermodynamic control : Competitive pathways in cycloadditions lead to mixtures of cis,cis- and cis,trans-diastereomers (isolated via chromatography) .
Characterization Data
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¹H NMR : Distinct signals for benzyl protons (δ 7.2–7.4 ppm) and pyrrolidine CH₂ groups (δ 1.5–2.8 ppm) .
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X-ray crystallography : Confirms bicyclic chair conformation and cis-fusion of rings .
Challenges and Limitations
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of octahydrocyclohepta[c]pyrrole compounds exhibit promising anticancer properties. Studies have shown that modifications to the structure can enhance their efficacy against different cancer cell lines. For instance, certain derivatives demonstrate inhibition of tumor growth by inducing apoptosis in cancer cells through various mechanisms including the modulation of apoptotic pathways and inhibition of specific oncogenes .
2. Neuroprotective Effects
The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. The mechanism involves the reduction of oxidative stress and inflammation in neuronal cells. In vitro studies have shown that the compound can protect against glutamate-induced excitotoxicity in neuronal cultures, suggesting its potential for treating conditions like Alzheimer's and Parkinson's disease .
3. Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of compounds related to 2-Benzyl-1,3,4,5,6,7,8,8a-octahydrocyclohepta[c]pyrrole-3a-carbonitrile. These compounds have shown effectiveness against a range of bacterial strains and fungi. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .
Synthetic Methodologies
1. Synthesis of Novel Derivatives
The compound serves as a precursor for synthesizing a variety of novel derivatives that may possess enhanced biological activities. For instance, reactions involving cycloadditions and functional group modifications can yield new compounds with tailored properties for specific applications .
2. Catalysis in Organic Reactions
The bicyclic structure of this compound has been utilized as a catalyst in organic reactions. Its unique electronic and steric properties facilitate various transformations such as hydroamination and cyclization reactions which are critical in organic synthesis .
Material Science Applications
1. Development of Polymers
The compound has potential applications in the development of polymeric materials due to its structural characteristics which allow for incorporation into polymer matrices. Research indicates that polymers containing this bicyclic structure exhibit improved mechanical properties and thermal stability .
2. Nanotechnology
In nanotechnology applications, derivatives of this compound are being explored for their potential use in drug delivery systems. The ability to modify the surface properties of nanoparticles with this compound could enhance drug solubility and bioavailability .
Case Studies
Mechanism of Action
The mechanism of action of 2-Benzyl-1,3,4,5,6,7,8,8a-octahydrocyclohepta[c]pyrrole-3a-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A simpler heterocyclic compound with a five-membered ring containing one nitrogen atom.
Indole: Contains a fused benzene and pyrrole ring, known for its biological activity.
Imidazole: Another five-membered heterocycle with two nitrogen atoms, widely used in pharmaceuticals.
Uniqueness
2-Benzyl-1,3,4,5,6,7,8,8a-octahydrocyclohepta[c]pyrrole-3a-carbonitrile is unique due to its fused ring system and the presence of both a benzyl and a nitrile group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
2-Benzyl-1,3,4,5,6,7,8,8a-octahydrocyclohepta[c]pyrrole-3a-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings and data.
Chemical Structure and Properties
The chemical structure of this compound can be characterized by the following molecular formula: . The compound features a bicyclic structure that contributes to its pharmacological properties.
1. Antihypertensive Activity
Research has indicated that compounds similar to this compound exhibit significant angiotensin-converting enzyme (ACE) inhibitory activity. ACE inhibitors are crucial in managing hypertension and heart failure. Studies show that modifications in the chemical structure can enhance the potency of these compounds as ACE inhibitors .
2. Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. Its structural similarity to known neuroprotective agents indicates potential benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has highlighted its ability to inhibit oxidative stress and promote neuronal survival .
3. Anticancer Properties
There is emerging evidence that this compound may exhibit anticancer activity. Studies have reported that compounds with similar bicyclic structures can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including cell cycle arrest and modulation of apoptotic pathways .
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
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Case Study 1: ACE Inhibition
A study investigated the ACE inhibitory effects of various derivatives of octahydrocyclohepta[c]pyrrole compounds. Results indicated that certain structural modifications significantly increased ACE inhibition compared to standard drugs . -
Case Study 2: Neuroprotection in Animal Models
In a controlled study using rodent models of neurodegeneration, administration of a derivative of the compound showed a marked reduction in cognitive decline and neuroinflammation markers .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
